N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide
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Overview
Description
N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is utilized in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide involves several steps. One common method is the reaction of 3,3,5-trimethylcyclohexylamine with thiophene-2-sulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Mechanism of Action
The mechanism of action of N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell growth and proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
Thiophene-2-sulfonamide: A simpler analog with similar chemical properties but less steric hindrance.
N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide: A compound with a different substituent on the nitrogen, leading to variations in its chemical reactivity and biological activity.
N-(3,3,5-trimethylcyclohexyl)thiophene-2-carboxamide: A related compound with a carboxamide group instead of a sulfonamide group, affecting its chemical and biological properties.
This compound stands out due to its unique combination of a bulky cyclohexyl group and a thiophene ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H21NO2S2 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H21NO2S2/c1-10-7-11(9-13(2,3)8-10)14-18(15,16)12-5-4-6-17-12/h4-6,10-11,14H,7-9H2,1-3H3 |
InChI Key |
JILVXKZYSMHVED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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